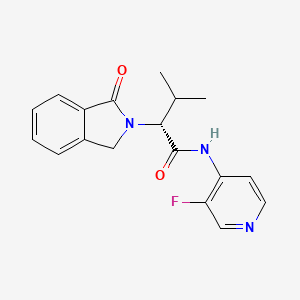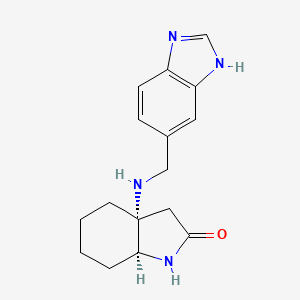![molecular formula C14H15ClN4O2 B7352800 (3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide](/img/structure/B7352800.png)
(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide is a chemical compound with potential applications in scientific research. The compound is also known as CLOTCA and belongs to the class of triazole derivatives. In
Wirkmechanismus
The mechanism of action of CLOTCA is not fully understood. However, it is thought to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. CLOTCA may also act by inducing DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
CLOTCA has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not known. In addition, CLOTCA may have off-target effects on other cellular processes, which may limit its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CLOTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, CLOTCA has shown promising results in inhibiting the growth of various bacterial and fungal strains, and has cytotoxic effects on cancer cells. However, CLOTCA may have off-target effects on other cellular processes, which may limit its use in specific experiments.
Zukünftige Richtungen
There are several future directions for research on CLOTCA. One potential direction is to investigate its mechanism of action in more detail. This may help to identify new targets for drug development. Another direction is to explore the potential use of CLOTCA as a therapeutic agent for various diseases, including cancer and fungal infections. Finally, further studies are needed to determine the long-term effects of CLOTCA on human health.
Synthesemethoden
CLOTCA can be synthesized by reacting 2-chlorobenzonitrile with 2-methyl-4-amino-5-nitroimidazole in the presence of a base. The resulting compound is then reacted with 3-chloroperoxybenzoic acid to obtain CLOTCA in high yield.
Wissenschaftliche Forschungsanwendungen
CLOTCA has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer properties. CLOTCA has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, CLOTCA has been tested against cancer cell lines and has shown cytotoxic effects.
Eigenschaften
IUPAC Name |
(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19-14(17-13(20)9-6-7-21-8-9)16-12(18-19)10-4-2-3-5-11(10)15/h2-5,9H,6-8H2,1H3,(H,16,17,18,20)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAUFAZZNIKGR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2Cl)NC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2Cl)NC(=O)[C@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol](/img/structure/B7352727.png)
![6-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-5-chloropyrimidin-4-amine](/img/structure/B7352746.png)
![(2S,3R)-2-(1-methylpyrazol-4-yl)-N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]oxolan-3-amine](/img/structure/B7352755.png)

![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide](/img/structure/B7352775.png)
![(2R,3R)-N-[(5-chloropyridin-3-yl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7352788.png)
![[(3R,4R)-4-[[1-(cyclopropylmethyl)piperidin-4-yl]amino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7352793.png)

![(1R,2R)-2-[4-(aminomethyl)-4-phenylpiperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B7352806.png)
![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-ethyloxolane-3-carboxamide](/img/structure/B7352815.png)
![(3aR,7aR)-N-(1,3-thiazol-2-yl)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxamide](/img/structure/B7352821.png)
![3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7352822.png)
![N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7352828.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B7352830.png)